7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine
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Overview
Description
7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine is a heterocyclic compound characterized by a bromine atom attached to a dioxolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine typically involves the bromination of 2H-[1,3]dioxolo[4,5-B]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dioxolo-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolo-pyridine ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 5-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine
- 2H-[1,3]dioxolo[4,5-B]pyridine
- 7-Chloro-2H-[1,3]dioxolo[4,5-B]pyridine
Comparison: 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its analogs, such as 5-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine, it may exhibit different reactivity and potency in various applications. The position of the bromine atom and the overall structure significantly influence its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
7-bromo-[1,3]dioxolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-8-6-5(4)9-3-10-6/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITHYEBBFYQSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=CN=C2O1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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